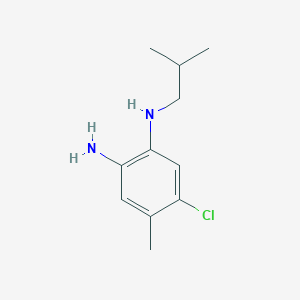![molecular formula C17H23NO2 B3276873 Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone CAS No. 649572-97-4](/img/structure/B3276873.png)
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone
Übersicht
Beschreibung
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone, also known as JNJ-42165279, is a novel compound with potential therapeutic applications in various fields of medicine. It belongs to the class of piperidine derivatives and has been extensively studied for its unique chemical and pharmacological properties. In
Wirkmechanismus
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The binding of this compound to the sigma-1 receptor modulates various intracellular signaling pathways, including calcium homeostasis, protein kinase C activity, and NMDA receptor function. This modulation results in the activation of various downstream effectors, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, this compound has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone. One potential direction is the development of this compound analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of this compound in various fields of medicine, including neuroscience, pain management, and addiction treatment. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound could provide insight into the function of the sigma-1 receptor and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has been studied extensively for its potential therapeutic applications in various fields of medicine, including neuroscience, pain management, and addiction treatment. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of several physiological processes, including neurotransmitter release, ion channel activity, and cell survival. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(2-methoxyphenyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-8-3-2-7-15(16)13-9-11-18(12-10-13)17(19)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCJMGOUQOSHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



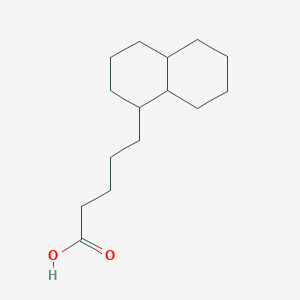

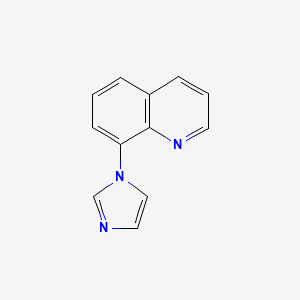
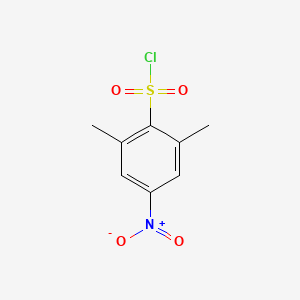
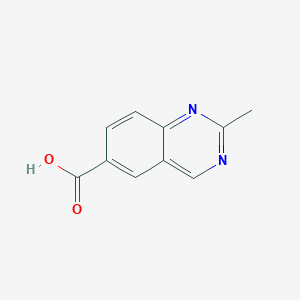
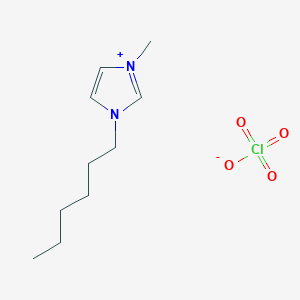
![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)
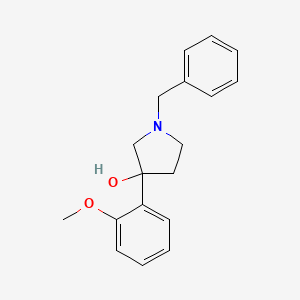
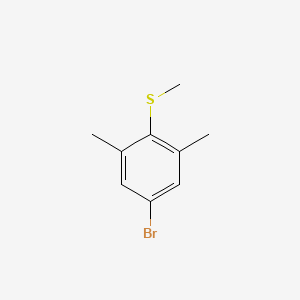
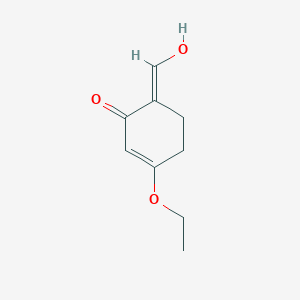


![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)
